molecular formula C10H18O B2564671 2-Spiro[2.5]octan-8-ylethanol CAS No. 2503208-15-7

2-Spiro[2.5]octan-8-ylethanol

Cat. No. B2564671
CAS RN: 2503208-15-7
M. Wt: 154.253
InChI Key: DKGAUYUKKWOXNR-UHFFFAOYSA-N
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Description

2-Spiro[2.5]octan-8-ylethanol is a chemical compound that belongs to the class of spirocyclic alcohols. It is a rare and complex molecule that has been the subject of intense research in recent years. It features a unique spiro[2.5]octane skeleton .


Synthesis Analysis

The synthesis of spiro[2.5]octane derivatives has been reported in the literature . For example, Pestalotriols A and B, two new metabolites featuring a unique spiro[2.5]octane skeleton, were isolated from an endophytic fungus Pestalotiopsis fici . Their structures were elucidated primarily by NMR experiments .


Molecular Structure Analysis

The molecular formula of 2-Spiro[2.5]octan-8-ylethanol is C10H18O. The structure of spiro[2.5]octane, a related compound, includes a total of 23 bonds. There are 9 non-H bonds, 1 three-membered ring, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[2.5]octane, a related compound, include a density of 0.9±0.1 g/cm3, boiling point of 147.6±7.0 °C at 760 mmHg, vapour pressure of 5.6±0.1 mmHg at 25°C, and enthalpy of vaporization of 36.9±0.8 kJ/mol .

Scientific Research Applications

Photolysis of α-spirocyclopropyl Ketones

Research on the photolysis of α-spirocyclopropyl ketones, specifically spiro[2.5]oct-7-en-4-ones, shows exclusive β-cleavage in methanol, leading to the formation of 2-ethenylcyclohex-2-en-1-ones and, in hydrocarbon solvents, to (E)- and (Z)-2-ethylidenecyclohex-3-en-1-ones. This solvent effect suggests methanol's role in stabilizing trienol intermediates and promoting intermolecular ketonization. Similar behavior is observed in the photolysis of 8-methylenespiro[2.5]octan-4-ones, demonstrating the significance of solvent choice in the photolysis outcomes and product formation (Yates & Helferty, 1983).

4-Spiro[2.n]alkyl Cations and Rearrangements

A study on 4-spiro[2.n]alkanols, where n = 3-7, under ionization conditions revealed the formation of stable 4-spiro[2.5]octyl cations, indicating these structures as long-lived secondary cyclohexyl cations stabilized by an adjacent spirocyclopropane ring. This study sheds light on the stabilization mechanisms of spirocyclic compounds and their potential rearrangements under various conditions, highlighting the intricate behavior of spiro[2.5]octan-8-ylethanol derivatives (Prakash et al., 1987).

Electronegative Spiroannelated Methanofullerenes

Research into spiroannelated methanofullerenes, including TCNQ and DCNQI analogues, explores the structural and electronic properties of these compounds through experimental techniques and quantum-chemical calculations. The study provides insights into the electronic effect of addends and a reductive cyclopropane ring-opening reaction, underscoring the potential of spiro[2,5]octan-8-ylethanol derivatives in electronic applications (Knight et al., 1997).

Mechanism of P450 Enzymes with Radical Clocks

Investigating the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes using norcarane and spiro[2.5]octane as probes revealed products indicative of a radical intermediate. This study contributes to understanding the biochemical processes involving spiro[2.5]octan-8-ylethanol derivatives and similar structures, enhancing our knowledge of enzymatic reactions and radical mechanisms (Auclair et al., 2002).

Safety and Hazards

The safety data sheet for 2-Octanol, a related compound, indicates that it is a combustible liquid that causes skin and eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Given the unique structure and properties of 2-Spiro[2.5]octan-8-ylethanol, it is likely to continue to be a subject of intense research in the future. Its potential applications in various fields, including drug discovery, make it a promising area for further exploration .

properties

IUPAC Name

2-spiro[2.5]octan-8-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAUYUKKWOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Spiro[2.5]octan-8-ylethanol

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